molecular formula C40H48O12 B1139412 [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate CAS No. 100288-18-4

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate

Cat. No.: B1139412
CAS No.: 100288-18-4
M. Wt: 720.812
InChI Key: DVZGCBZRQQTURR-PQWLBLBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[122101,506,8]heptadecan-4-yl] benzoate is a complex organic molecule characterized by multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes acetoxy and benzoyloxy groups, as well as a tetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the tetracyclic core. Common reagents used in the synthesis include acetic anhydride for acetylation and benzoyl chloride for benzoylation. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions result in the replacement of functional groups with new ones, potentially altering the compound’s properties.

Scientific Research Applications

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions, setting it apart from similar compounds.

Properties

CAS No.

100288-18-4

Molecular Formula

C40H48O12

Molecular Weight

720.812

InChI

InChI=1S/C40H48O12/c1-21-20-40-30(31(21)49-36(44)26-15-11-9-12-16-26)34-39(8,52-34)29(47-24(4)42)19-28(46-23(3)41)38(6,7)35(50-37(45)27-17-13-10-14-18-27)32(51-40)22(2)33(40)48-25(5)43/h9-18,21-22,28-35H,19-20H2,1-8H3/t21-,22-,28+,29+,30+,31-,32+,33-,34+,35-,39+,40+/m0/s1

InChI Key

DVZGCBZRQQTURR-PQWLBLBTSA-N

SMILES

CC1CC23C(C1OC(=O)C4=CC=CC=C4)C5C(O5)(C(CC(C(C(C(O2)C(C3OC(=O)C)C)OC(=O)C6=CC=CC=C6)(C)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 2
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[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 3
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[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 4
Reactant of Route 4
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate
Reactant of Route 6
Reactant of Route 6
[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate

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